molecular formula C12H6S3 B2965705 Benzo[1,2-b:3,4-b':5,6-b'']trithiophene CAS No. 29150-63-8

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene

Cat. No. B2965705
CAS RN: 29150-63-8
M. Wt: 246.36
InChI Key: DKSAJSCNXULKER-UHFFFAOYSA-N
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Description

Benzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene is a chemical compound with the CAS Number: 29150-63-8 . It has a molecular weight of 249.4 and its IUPAC name is 4,7-dihydro-1H-1lambda3,4lambda3,7lambda3-benzo [1,2-b:3,4-b’:5,6-b’']trithiophene .


Synthesis Analysis

Two novel A–D–A small molecules D1 and D2, containing benzo [1,2-b:3,4-b’:5,6-b’']trithiophene as the central electron-donating unit, 3-ethylrhodanine as end-capped electron-withdrawing units, and two thiophenes or three thiophenes as conjugated π-bridges, were designed and synthesized .


Molecular Structure Analysis

The InChI Code of Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene is 1S/C12H9S3/c1-4-13-10-7 (1)11-9 (2-5-14-11)12-8 (10)3-6-15-12/h1-6,13-15H .


Chemical Reactions Analysis

Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene has been used in the synthesis of organic photovoltaics . The effects of the conjugated π-bridges on the photophysical, electrochemical and photovoltaic properties as well as the aggregation structure, were fully investigated .

It should be stored at a temperature between 28 C .

Scientific Research Applications

Organic Photovoltaics

Benzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene is used in the design and synthesis of small molecules for effective organic photovoltaics . These molecules, such as D1 and D2, contain benzo[1,2-b:3,4-b’:5,6-b’']trithiophene as the central electron-donating unit, 3-ethylrhodanine as end-capped electron-withdrawing units, and two or three thiophenes as conjugated π-bridges . They show strong packing capability, deeper HOMO energy levels, higher hole mobility, and more appropriate microphase separation with the fullerene derivative [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM), leading to better photovoltaic performance .

Conjugated Microporous Polymers

Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene is used in the construction of conjugated microporous polymers (CMPs) . These CMPs, such as BTT-CMP1, BTT-CMP2, and BTT-CMP3, possess permanent porosity with a large specific surface area and excellent stability . By changing the linker between benzotrithiophene units, the bandgaps, energy levels, and photoelectric performances of BTT-CMPs can be modulated . These CMPs offer a green and sustainable alternative to classical metal-based photosensitizers .

Photocatalysts

The bandgap engineering in benzotrithiophene-based conjugated microporous polymers provides a strategy for screening metal-free heterogeneous photocatalysts . For instance, BTT-CMP2 displayed the best catalytic activity for visible-light-induced synthesis of benzimidazoles among the three CMP materials . As a metal-free photocatalyst, BTT-CMP2 also showed extensive substrate applicability and outstanding recyclability .

properties

IUPAC Name

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6S3/c1-4-13-10-7(1)11-9(2-5-14-11)12-8(10)3-6-15-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSAJSCNXULKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C3=C(C=CS3)C4=C2C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

ANone: BTT boasts a unique planar structure with C3h symmetry. This essentially means it has three symmetrical “arms” radiating from a central benzene ring. Each arm comprises a thiophene ring fused to the benzene core, with another thiophene ring flanking it. Its molecular formula is C12H6S3.

A: Researchers have extensively characterized BTT using various spectroscopic techniques. UV-Vis spectroscopy reveals strong absorption in the UV-Vis region, indicating its potential for light absorption and related applications. Cyclic voltammetry studies have provided valuable insights into its electrochemical properties, revealing its potential as both a p-type and n-type semiconductor [, ].

A: Yes, BTT-based conjugated microporous polymers (CMPs) have shown promise as heterogeneous photocatalysts for organic reactions []. These metal-free materials demonstrated impressive activity in the visible-light-induced synthesis of benzimidazoles, highlighting their potential in sustainable and green chemistry [].

A: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic properties of BTT and its derivatives []. These calculations provide insights into frontier molecular orbitals, bandgaps, and reorganization energies, contributing to the rational design of BTT-based materials with tailored optoelectronic properties.

A: Research demonstrates that even minor modifications to BTT significantly influence its properties. For instance, incorporating thiophene units between the BTT core and electron-deficient benzothiadiazole (BTD) units in star-shaped molecules significantly impacted energy levels, leading to improved photovoltaic performance []. Similarly, introducing ethyl groups into 2,5,8-tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzo[1,2-b:3,4-b':5,6-b''] trithiophene (TPBTT) resulted in a significant increase in spontaneous orientation polarization (SOP) in thin films []. These findings underscore the importance of meticulous structural design in tailoring BTT-based materials for specific applications.

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